molecular formula C7H9ClF2O4S B2479466 Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate CAS No. 2460754-80-5

Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B2479466
CAS No.: 2460754-80-5
M. Wt: 262.65
InChI Key: KGYQHBHBBHOPPI-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a cyclobutane ring substituted with chlorosulfonylmethyl and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the difluoromethyl group and the chlorosulfonylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., NaCl, KBr) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(chloromethyl)-3,3-difluorocyclobutane-1-carboxylate
  • Methyl 1-(sulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate
  • Methyl 1-(fluorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate

Uniqueness

Methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate is unique due to the presence of both chlorosulfonyl and difluoromethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)-3,3-difluorocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O4S/c1-14-5(11)6(4-15(8,12)13)2-7(9,10)3-6/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYQHBHBBHOPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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